molecular formula C13H13F3N4 B3159393 N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine CAS No. 861439-50-1

N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

Cat. No. B3159393
CAS RN: 861439-50-1
M. Wt: 282.26 g/mol
InChI Key: WBCZOUBRSFPZTN-UHFFFAOYSA-N
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Description

“N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine” is a research chemical with the CAS number 861439-50-1 . It has a molecular weight of 282.26 and a molecular formula of C13H13F3N4 . The compound is characterized by a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, and an ethane-1,2-diamine moiety .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrimidine ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Attached to the pyrimidine ring is an ethane-1,2-diamine moiety . The exact 3D structure or crystallography data is not available in the searched resources.


Physical And Chemical Properties Analysis

The compound has a boiling point of 425.6±55.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 . It has a complexity of 292 and a topological polar surface area of 63.8 . The compound is canonicalized and has a heavy atom count of 20 .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, which include pyrimidin-2-yl compounds, have a broad range of chemical and biological properties. They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Some derivatives of imidazole containing compounds have shown good antimicrobial potential .

Antitumor Activity

Compounds similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine” have been synthesized and evaluated for antitumor potential against different cell lines .

CDK6 Inhibitory Activity

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine”, have been designed and synthesized. These compounds have been tested for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells, as well as their CDK6 inhibitory activities .

Anti-fibrosis Activity

Some compounds containing the structure of N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus, which are similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine”, have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

properties

IUPAC Name

N'-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)19-12(20-11)18-7-6-17/h1-5,8H,6-7,17H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZOUBRSFPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167607
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine

CAS RN

861439-50-1
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861439-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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